5-Methyl-5-azaspiro[2.4]heptan-7-ol
Description
Significance of Spirocyclic Systems in Organic and Medicinal Chemistry
Spirocyclic compounds are a fascinating class of organic molecules distinguished by a single atom that is the sole common member of two adjacent rings. This unique structural feature imparts a high degree of rigidity and three-dimensionality, moving away from the often-planar structures of more traditional aromatic compounds. In medicinal chemistry, this spatial complexity is highly advantageous. The defined orientation of substituents on a spirocyclic core allows for precise interactions with the complex surfaces of biological targets like enzymes and receptors.
The introduction of a spiro center can significantly influence a molecule's pharmacological profile. It can lead to enhanced potency and selectivity by locking the molecule into a bioactive conformation that fits a target's binding site more effectively. mdpi.com Furthermore, the sp3-rich nature of spirocyclic scaffolds often improves physicochemical properties crucial for drug development, such as solubility and metabolic stability, while providing opportunities to explore novel intellectual property space. mdpi.comnih.gov
Overview of Azaspiro[2.4]heptane Frameworks
Within the diverse family of spirocycles, aza-spiro compounds, which incorporate a nitrogen atom into one of the rings, are of particular importance. The 5-azaspiro[2.4]heptane framework, which consists of a cyclopropane (B1198618) ring fused to a pyrrolidine (B122466) ring at the C-4 position, has emerged as a valuable scaffold in drug discovery. The nitrogen atom in the five-membered ring provides a handle for further chemical modification and can act as a key interaction point with biological targets.
Research has demonstrated the utility of the 5-azaspiro[2.4]heptane core in developing potent therapeutics. For instance, derivatives of this scaffold have been identified as dual orexin (B13118510) 1 and orexin 2 receptor antagonists, which have potential applications in treating sleep disorders. nih.gov Moreover, the (S)-5-azaspiro[2.4]heptane-6-carboxylic acid derivative is a crucial building block in the synthesis of Ledipasvir, a potent antiviral agent used to treat Hepatitis C virus (HCV) infections. mdpi.comwipo.int The framework is also a key intermediate in the synthesis of certain quinolone antibacterial agents, highlighting its versatility across different therapeutic areas. nih.gov
Structural Features of 5-Methyl-5-azaspiro[2.4]heptan-7-ol within Spirocyclic Chemotypes
This compound is a specific derivative of the azaspiro[2.4]heptane scaffold. Its structure is defined by a central spiro carbon shared between a cyclopropane ring and a pyrrolidine ring. The pyrrolidine ring is further functionalized with a methyl group on the nitrogen atom (position 5) and a hydroxyl group on the carbon at position 7.
While detailed research findings specifically on the biological activity of this compound are not extensively published, its structural components suggest its potential as a building block in medicinal chemistry. The presence of the N-methyl group and the secondary alcohol (-OH) group provides sites for further chemical elaboration, allowing for the synthesis of a library of more complex molecules. The compound is commercially available, indicating its utility as a synthetic intermediate for creating novel compounds that can be tested for various biological activities. The foundational 5-azaspiro[2.4]heptane core is a well-established pharmacophore, and derivatives continue to be explored for new therapeutic applications. mdpi.comnih.govnih.gov
Below are the key chemical properties of the title compound.
| Property | Value | Source |
| CAS Number | 1550999-65-9 | lgcstandards.com |
| Molecular Formula | C₇H₁₃NO | lgcstandards.com |
| Molecular Weight | 127.18 g/mol | lgcstandards.com |
| SMILES | CN1CC(O)C2(CC2)C1 | lgcstandards.com |
| InChI Key | MSIYFEZKZBCLQM-UHFFFAOYSA-N |
Compound Index
Structure
3D Structure
Properties
CAS No. |
1550999-65-9 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
5-methyl-5-azaspiro[2.4]heptan-7-ol |
InChI |
InChI=1S/C7H13NO/c1-8-4-6(9)7(5-8)2-3-7/h6,9H,2-5H2,1H3 |
InChI Key |
MSIYFEZKZBCLQM-UHFFFAOYSA-N |
SMILES |
CN1CC(C2(C1)CC2)O |
Canonical SMILES |
CN1CC(C2(C1)CC2)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methyl 5 Azaspiro 2.4 Heptan 7 Ol and Its Derivatives
Strategies for the Construction of the 5-Azaspiro[2.4]heptane Core
The unique architecture of the 5-azaspiro[2.4]heptane core, featuring a cyclopropane (B1198618) ring fused to a pyrrolidine (B122466) ring at the C4 position, necessitates specialized synthetic strategies. Key approaches include cycloaddition reactions and intramolecular cyclizations, with a significant emphasis on developing enantioselective routes to access specific stereoisomers.
Cycloaddition Reactions in Spirocycle Formation
Cycloaddition reactions represent a powerful tool for the convergent synthesis of cyclic and spirocyclic systems. In the context of 5-azaspiro[2.4]heptanes, these reactions often involve the formation of the cyclopropane ring onto a pre-existing pyrrolidine derivative. A common strategy is the treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid. google.com This can be generated through various methods, including the Simmons-Smith reaction or its modifications using reagents like diethylzinc/diiodomethane (B129776) (Et₂Zn/CH₂I₂) or diethylzinc/chloroiodomethane (Et₂Zn/ClCH₂I). google.com
Another notable approach is the 1,3-dipolar cycloaddition. For instance, the reaction of cyclopropenes with stable azomethine ylides can lead to the formation of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane, a related spirocyclic system. beilstein-journals.org While not directly forming the 5-azaspiro[2.4]heptane core, this methodology highlights the utility of cycloadditions in constructing complex spiro-heterocycles. beilstein-journals.org The reaction of 4-(4-methylbenzylidene)-3-phenylisoxazol-5-one with diazomethane (B1218177), proceeding via a double methylene (B1212753) transfer, also results in a spiro-fused cyclopropane, demonstrating an alternative cycloaddition pathway. mdpi.com
The efficiency and stereoselectivity of these cycloaddition reactions can be influenced by various factors, including the choice of reagents, solvent, and reaction temperature. beilstein-journals.org For example, in the cycloaddition of an azomethine ylide with a cyclopropene, tetrahydrofuran (B95107) was found to be the most suitable solvent, with refluxing for two hours required for complete conversion. beilstein-journals.org
Intramolecular Cyclization Approaches
Intramolecular cyclization offers an alternative and often highly efficient route to the 5-azaspiro[2.4]heptane core. These reactions typically involve the formation of one of the rings from a suitably functionalized acyclic or monocyclic precursor. A prominent example involves a tandem intramolecular Prins cyclization/Schmidt reaction promoted by a Lewis acid such as titanium tetrachloride (TiCl₄). nih.gov This method has been successfully employed for the construction of the azaspiro google.comgoogle.comnonane skeleton, a related spirocyclic system. nih.gov
Radical cyclizations have also been explored. Reductive radical reactions using reagents like tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH) or hypophosphorous acid (H₃PO₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can be employed. google.com These reactions are typically conducted at elevated temperatures in either protic or aprotic solvents. google.com
A general synthetic pathway to 4-spirocyclopropyl proline derivatives, which are precursors to the 5-azaspiro[2.4]heptane core, often starts from 4-hydroxyproline. google.com This is oxidized to the corresponding ketone, which is then converted to a 4-exocyclic methylene derivative via a Wittig reaction or by using olefination reagents like the Tebbe or Lombardo reagent. google.com This intermediate can then undergo cyclopropanation to form the desired spirocycle. google.com
Enantioselective Synthetic Routes to 5-Azaspiro[2.4]heptane Derivatives
The biological activity of many spirocyclic compounds is highly dependent on their stereochemistry. Consequently, the development of enantioselective synthetic methods is of paramount importance.
Asymmetric hydrogenation is a powerful and widely used technique for establishing stereocenters with high enantiomeric purity. okayama-u.ac.jp In the synthesis of 5-azaspiro[2.4]heptane derivatives, this method has proven to be highly effective. For instance, the highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates has been achieved using a ruthenium catalyst, specifically [RuCl(benzene)(S)-SunPhos]Cl. nih.gov This reaction furnishes a key intermediate for the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane with excellent enantioselectivities (up to 98.7% ee). nih.gov Asymmetric hydrogenation is recognized as an environmentally friendly and economical approach due to its use of molecular hydrogen and minimal waste generation. okayama-u.ac.jp
The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. mdpi.com In the context of 5-azaspiro[2.4]heptane synthesis, chiral phase-transfer catalysts have been instrumental. A notable example is the one-pot double allylic alkylation of a glycine (B1666218) imine analog in the presence of a chinchonidine-derived catalyst. mdpi.comresearchgate.net This reaction proceeds under phase-transfer conditions and provides access to the (S)-4-methyleneproline scaffold, a versatile precursor for N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.comresearchgate.net Chiral phosphoric acids have also emerged as effective catalysts in asymmetric cyclodehydration reactions to form five-membered heterocycles. nih.gov The design of chiral catalysts often incorporates features that allow for secondary interactions, such as hydrogen bonding, to enhance enantioselectivity. mdpi.com
Functionalization and Derivatization at the 5-Methyl-5-azaspiro[2.4]heptan-7-ol Scaffold
Once the core 5-azaspiro[2.4]heptane skeleton is constructed, further functionalization and derivatization can be carried out to generate a diverse range of compounds. For instance, the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid can be converted to its corresponding benzyl (B1604629) ester. mdpi.com This is achieved by treating the carboxylic acid with benzyl bromide in the presence of a base like cesium carbonate in a solvent such as anhydrous dimethylformamide. mdpi.com Hydrolysis of ester derivatives, for example, using a mixture of methanol, tetrahydrofuran, water, and aqueous potassium hydroxide, can regenerate the carboxylic acid. mdpi.com These transformations allow for the introduction of various functional groups and the modification of the molecule's properties for specific applications.
Modification at the Nitrogen Atom (N-alkylation, N-acylation)
Modifications at the nitrogen atom of the 5-azaspiro[2.4]heptane core are crucial for modulating the physicochemical and biological properties of the resulting derivatives. Common modifications include N-alkylation and N-acylation.
N-Methylation: The introduction of a methyl group at the nitrogen atom to form this compound can be achieved through established methods for the N-methylation of secondary amines. The Eschweiler-Clarke reaction, for instance, utilizes formaldehyde (B43269) and formic acid to methylate primary and secondary amines, offering a reliable method that avoids the formation of quaternary ammonium (B1175870) salts. nrochemistry.comjk-sci.comwikipedia.org This reaction proceeds through the formation of an iminium ion followed by reduction with formic acid. nrochemistry.comwikipedia.org Alternatively, reductive amination using formaldehyde in the presence of a reducing agent like sodium borohydride (B1222165) or zinc is a widely used and efficient method. tandfonline.comorganic-chemistry.orgresearchgate.net Copper-catalyzed protocols using paraformaldehyde as a C1 source and a hydrosilane as a reductant also provide a mild and effective route for N-methylation. acs.org
N-Acylation: The nitrogen atom can be readily acylated to introduce a variety of functional groups. A common strategy in the synthesis of related compounds is the introduction of a tert-butoxycarbonyl (Boc) protecting group. nrochemistry.commdpi.com This is typically achieved by reacting the secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This N-Boc protection is often a key step in multi-step syntheses of complex azaspirocyclic molecules. nrochemistry.commdpi.com
Table 1: Representative Conditions for N-Alkylation and N-Acylation of Secondary Amines
| Transformation | Reagents and Conditions | Product Type | Reference(s) |
| N-Methylation (Eschweiler-Clarke) | Formaldehyde, Formic Acid, heat (e.g., 80-100 °C) | Tertiary Amine | nrochemistry.comjk-sci.comwikipedia.orgtandfonline.com |
| N-Methylation (Reductive Amination) | Formaldehyde, Sodium Borohydride, Methanol | Tertiary Amine | tandfonline.comorganic-chemistry.orgsigmaaldrich.com |
| N-Methylation (Cu-catalyzed) | Paraformaldehyde, Hydrosilane (e.g., PMHS), Cu catalyst (e.g., (CAAC)CuCl) | Tertiary Amine | acs.org |
| N-Acylation (Boc Protection) | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | N-Boc protected Amine | nrochemistry.commdpi.com |
Transformations Involving the Hydroxyl Group (e.g., oxidation, esterification)
The hydroxyl group at the 7-position of the spirocyclic core is a versatile handle for further functionalization, primarily through oxidation to the corresponding ketone or esterification.
Oxidation: The secondary alcohol of this compound can be oxidized to the corresponding ketone, 5-Methyl-5-azaspiro[2.4]heptan-7-one, using a variety of mild and selective oxidizing agents. The Swern oxidation, which employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is a widely used method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, under mild, low-temperature conditions. wikipedia.orgorganic-chemistry.orglibretexts.orgbyjus.comadichemistry.com A key advantage of the Swern oxidation is its tolerance of a wide range of other functional groups. wikipedia.org Another effective method is the Dess-Martin oxidation, which utilizes the Dess-Martin periodinane (DMP). wikipedia.orgalfa-chemistry.comthermofisher.comwikipedia.orgyoutube.com This reaction is known for its mild conditions (room temperature, neutral pH), short reaction times, and high yields. wikipedia.org
Esterification: The hydroxyl group can undergo esterification to form various ester derivatives. For instance, in related systems, a carboxylic acid has been converted to its benzyl ester using benzyl bromide and a base like cesium carbonate in a solvent such as dimethylformamide (DMF). nrochemistry.com While this example involves a carboxylic acid, similar principles of nucleophilic substitution can be applied to the esterification of the hydroxyl group of this compound with various acylating agents.
Table 2: Common Methods for the Transformation of Secondary Alcohols
| Transformation | Reagents and Conditions | Product | Reference(s) |
| Oxidation (Swern) | Oxalyl chloride, DMSO, Triethylamine, CH₂Cl₂, low temperature (e.g., -78 °C) | Ketone | wikipedia.orgorganic-chemistry.orglibretexts.orgbyjus.comadichemistry.com |
| Oxidation (Dess-Martin) | Dess-Martin Periodinane (DMP), CH₂Cl₂, room temperature | Ketone | wikipedia.orgalfa-chemistry.comthermofisher.comwikipedia.orgyoutube.com |
| Esterification | Acyl halide or anhydride, Base (e.g., Pyridine, DMAP), Solvent (e.g., CH₂Cl₂) | Ester | N/A |
Elaboration of the Cyclopropane Moiety
The cyclopropane ring is a key structural feature of the 5-azaspiro[2.4]heptane system, and its elaboration can lead to novel and structurally diverse compounds. The formation of the spiro-fused cyclopropane is a critical step in the synthesis of the core scaffold. Methods such as the Simmons-Smith cyclopropanation of 4-methylene-pyrrolidine derivatives are employed to construct this motif. nih.govmdpi.comresearchgate.netharvard.eduwikipedia.orgresearchgate.net This reaction typically involves the use of a zinc carbenoid, such as that generated from diiodomethane and a zinc-copper couple or diethylzinc. wikipedia.org
Further elaboration of the cyclopropane ring can involve ring-opening reactions, which can be initiated by radical species. jk-sci.com These reactions can lead to the formation of larger ring systems or the introduction of new functional groups. For instance, oxidative radical ring-opening/cyclization of cyclopropane derivatives can yield a variety of fascinating compounds with different functional groups. jk-sci.com
Green Chemistry Principles in the Synthesis of this compound Analogs
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like spirocyclic compounds to reduce environmental impact and improve efficiency. Key strategies include the use of microwave-assisted synthesis and multicomponent reactions.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced regioselectivity compared to conventional heating methods. rsc.orgrsc.orgelsevierpure.comnih.govnih.gov The application of microwave-assisted synthesis to the preparation of spiro heterocyclic compounds is a growing area of research, offering a more sustainable and efficient alternative to classical synthetic approaches. rsc.orgrsc.orgelsevierpure.comnih.govnih.gov
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single synthetic operation to form a product that contains all or most of the atoms of the starting materials, are highly atom-economical and align well with the principles of green chemistry. rsc.orgrsc.orgresearchgate.netnih.govresearchgate.net The development of MCRs for the synthesis of spirocyclic compounds provides a powerful strategy for generating molecular diversity in an efficient and environmentally friendly manner. rsc.orgresearchgate.netresearchgate.net These reactions often proceed in a single pot, reducing the need for purification of intermediates and minimizing solvent waste. researchgate.net
Table 3: Green Chemistry Approaches in Spirocyclic Compound Synthesis
| Green Chemistry Principle | Methodology | Advantages | Reference(s) |
| Energy Efficiency | Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced selectivity | rsc.orgrsc.orgelsevierpure.comnih.govnih.gov |
| Atom Economy | Multicomponent Reactions (MCRs) | High atom economy, reduced waste, step-economy | rsc.orgrsc.orgresearchgate.netnih.govresearchgate.net |
Application As a Versatile Synthetic Building Block in Medicinal Chemistry
Role of Spirocyclic Scaffolds in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach relies on screening small, low-complexity molecules (fragments) that can be gradually optimized into potent and selective drug candidates. Spirocyclic scaffolds are particularly advantageous in this context for several reasons.
Spirocycles, which consist of two rings fused at a single atom, possess an inherent three-dimensional (3D) structure. tandfonline.com This contrasts with the predominantly flat, two-dimensional nature of many aromatic and heteroaromatic fragments. acs.org The 3D arrangement allows spirocyclic fragments to project functional groups into space in a well-defined manner, enabling more significant and specific interactions with the complex 3D binding sites of protein targets. tandfonline.com
The rigidity of spirocycles composed of smaller rings is another key benefit. tandfonline.com This constrained conformation reduces the entropic penalty upon binding to a target protein, which can lead to higher binding affinity. tandfonline.com Furthermore, the introduction of a spirocyclic moiety can improve key drug-like properties. The increased sp³ character of spirocycles generally favors better water solubility compared to corresponding aromatic systems. tandfonline.com They can also be used to modulate lipophilicity and metabolic stability.
The novelty of spirocyclic scaffolds provides an opportunity to explore new chemical space, moving away from overrepresented "flat" structures in screening libraries. acs.orgnih.gov By incorporating strategic exit vectors—specific points on the scaffold where chemical modifications can be easily made—chemists can efficiently elaborate on initial fragment hits to conduct structure-activity relationship (SAR) studies and optimize lead compounds. acs.org
5-Azaspiro[2.4]heptane Derivatives as Key Intermediates in Drug Synthesis
The 5-azaspiro[2.4]heptane framework is a key intermediate in the synthesis of a wide range of biologically active molecules. nih.govgoogle.comwipo.int Its utility is demonstrated in the development of treatments for infectious diseases and neurological disorders. For instance, derivatives such as 5-azaspiro[2.4]heptane-6-carboxylic acid are crucial intermediates in the synthesis of hepatitis C virus (HCV) NS5A inhibitors. google.comwipo.int Additionally, the 5-azaspiro[2.4]heptane scaffold has been instrumental in the discovery of potent dual antagonists for orexin (B13118510) 1 and orexin 2 receptors, which are targets for sleep disorders. nih.gov The synthesis of these intermediates, particularly chiral versions like (S)-7-amino-5-azaspiro[2.4]heptane, often involves advanced techniques such as highly enantioselective hydrogenation to ensure the correct stereochemistry required for biological activity. acs.org
One of the most significant applications of the 5-azaspiro[2.4]heptane scaffold is its incorporation into the C7 position of quinolone and fluoroquinolone antibiotics. nih.govnih.gov This modification has led to the development of potent, broad-spectrum antibacterial agents. The spirocyclic moiety enhances the interaction of the quinolone with its bacterial targets: DNA gyrase and topoisomerase IV. bohrium.com
A prominent example is Sitafloxacin, a fluoroquinolone that contains a (7S)-7-amino-5-azaspiro[2.4]heptan-5-yl substituent. nih.govnih.gov Research into chiral derivatives has shown that the stereochemistry of both the spiroamine substituent and the fluorocyclopropyl group at the N1 position is critical for antibacterial potency. nih.gov Specifically, compounds with a 1-[(1R,2S)-2-fluorocyclopropyl] group and a 7-[(7S)-amino-5-azaspiro[2.4]heptan-5-yl] moiety exhibit superior activity against both Gram-positive and Gram-negative bacteria compared to other stereoisomers. nih.gov
The compound DU-6859a, which combines these optimal stereochemical features, was identified as the most potent isomer in its series, also possessing good pharmacokinetic properties. nih.gov
| Compound | Stereochemistry | Target Organism | MIC (μg/mL) |
|---|---|---|---|
| DU-6859a | (1R,2S)-fluorocyclopropyl and (7S)-amino-5-azaspiro[2.4]heptan-5-yl | Gram-positive bacteria | Potent |
| Gram-negative bacteria | Potent |
Protein tyrosine kinases (PTKs) are a large family of enzymes that play crucial roles in cellular signal transduction pathways regulating cell growth, differentiation, and survival. nih.gov Dysregulation of PTK activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. nih.govnih.gov The development of small-molecule inhibitors that can block the activity of specific PTKs is a major focus of modern drug discovery. nih.gov Spirocyclic scaffolds, including derivatives of 5-azaspiro[2.4]heptane, are utilized in the design of these inhibitors to achieve high potency and selectivity.
The Epidermal Growth Factor Receptor (EGFR) is a PTK that is often overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC). nih.gov While first and second-generation EGFR inhibitors have been successful, their efficacy is often limited by the emergence of drug resistance, such as the C797S mutation. nih.gov The development of fourth-generation inhibitors aims to overcome this resistance. nih.gov
Research in this area has explored novel scaffolds that can effectively bind to mutant EGFR. While direct examples involving 5-azaspiro[2.4]heptane are part of ongoing research, the principles of using rigid, three-dimensional structures to achieve potent inhibition are central. For instance, dual inhibitors targeting both EGFR and other kinases like VEGFR often employ complex heterocyclic systems to optimize binding and pharmacological profiles. nih.gov The design of such inhibitors focuses on creating specific hydrogen bond interactions with key residues like Met793 in the EGFR binding pocket. nih.gov
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. nih.gov The Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a primary mediator of this process. nih.gov Inhibiting VEGFR-2 is a validated anti-cancer strategy, and numerous FDA-approved drugs function through this mechanism. nih.gov
Scaffolds similar in structural concept to 5-azaspiro[2.4]heptane are incorporated into VEGFR inhibitors to provide a rigid core for orienting key binding motifs, such as diaryl urea (B33335) and amide groups. nih.gov These inhibitors are designed to fit into the ATP-binding pocket of the kinase, disrupting its signaling function. The development of dual inhibitors that target both VEGFR and other kinases like EGFR is an active area of research, aiming to provide a broader spectrum of anti-tumor activity. nih.gov
| Compound Type | Target Kinase | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|---|
| Piperazinylquinoxaline Derivative (11) | VEGFR-2 | 0.192 | Sorafenib | 0.082 |
| Piperazinylquinoxaline Derivative (13b) | VEGFR-2 | 0.215 | Sorafenib | 0.082 |
| Piperazinylquinoxaline Derivative (10e) | VEGFR-2 | 0.297 | Sorafenib | 0.082 |
The versatility of spirocyclic scaffolds and related structures extends to the inhibition of a range of other protein kinases implicated in cancer. Many successful kinase inhibitors are not entirely specific to one target but inhibit a small panel of related kinases, which can result in a more potent anti-tumor effect.
Dual-target inhibitors are a growing area of interest. For example, compounds have been developed that show potent activity against both the VEGFR and Fibroblast Growth Factor Receptor (FGFR) families. nih.gov One such compound, ODM-203, demonstrated significant tumor suppression in preclinical models dependent on FGFR signaling. nih.gov Other kinase targets often co-inhibited by VEGFR inhibitors include Platelet-Derived Growth Factor Receptor (PDGFR), c-kit, and SRC. This multi-targeting approach can help to overcome resistance mechanisms and block multiple oncogenic signaling pathways simultaneously.
Utility in Other Therapeutic Areas
The versatility of the 5-azaspiro[2.4]heptane core, the foundational structure of 5-methyl-5-azaspiro[2.4]heptan-7-ol, is further demonstrated by its incorporation into molecules targeting a variety of receptors and enzymes. While direct research on this compound in the context of Transient Receptor Potential Vanilloid 4 (TRPV4) antagonists and Hepatitis C Virus (HCV) NS5A inhibitors is not extensively documented in publicly available literature, the broader 5-azaspiro[2.4]heptane scaffold has been successfully utilized in the development of potent modulators for other biological targets. This suggests the potential for derivatives of this compound to be adapted for these and other therapeutic applications.
For instance, derivatives of 5-azaspiro[2.4]heptane have been investigated as potent orexin receptor antagonists. nih.gov Orexin receptors are involved in regulating the sleep-wake cycle, and their antagonists are explored for the treatment of insomnia. Furthermore, a series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes have shown high affinity and selectivity for the dopamine (B1211576) D3 receptor, a target for neurological and psychiatric disorders. nih.gov
The exploration of the 5-azaspiro[2.4]heptane scaffold in these diverse therapeutic areas highlights its potential as a versatile building block in drug discovery.
Stereochemical Considerations in Drug Design Utilizing this compound Scaffolds
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical factor in drug design, as it dictates the interaction of a drug with its biological target. For chiral molecules like this compound, which possesses multiple stereocenters, the spatial orientation of its substituents can significantly influence pharmacological activity, metabolic stability, and toxicity.
The 5-azaspiro[2.4]heptane framework is inherently chiral, and the introduction of a methyl group at the 5-position and a hydroxyl group at the 7-position creates additional stereocenters. The specific configuration of these centers can lead to diastereomers and enantiomers with distinct biological profiles. It is well-established in medicinal chemistry that different stereoisomers of a drug can exhibit vastly different potencies and even different pharmacological effects.
For example, in a series of azasteroids, which share some structural similarities with the nitrogen-containing heterocyclic core of the compound , modifications to the stereochemistry at various positions on the steroid nucleus led to significant differences in their ability to inhibit 5α-reductase and bind to the androgen receptor. nih.gov This underscores the principle that precise control over stereochemistry is paramount for achieving the desired therapeutic effect.
While specific structure-activity relationship (SAR) studies for the stereoisomers of this compound are not widely published, research on related 5-azaspiro[2.4]heptane derivatives provides valuable insights. The discovery of potent orexin receptor antagonists based on the 5-azaspiro[2.4]heptane scaffold involved careful optimization of the stereochemistry to achieve the desired dual antagonism of orexin 1 and orexin 2 receptors. nih.gov
The synthesis of enantiomerically pure 5-azaspiro[2.4]heptane derivatives is an active area of research, often employing asymmetric synthesis strategies to control the stereochemical outcome. The ability to selectively synthesize and test individual stereoisomers is crucial for identifying the eutomer—the stereoisomer with the desired pharmacological activity—and minimizing potential off-target effects or toxicity associated with other isomers.
Table 1: Investigated Therapeutic Targets for the 5-Azaspiro[2.4]heptane Scaffold
| Therapeutic Target | Potential Indication | Reference |
| Orexin 1 and 2 Receptors | Insomnia | nih.gov |
| Dopamine D3 Receptor | Neurological and Psychiatric Disorders | nih.gov |
| Hepatitis C Virus NS5A | Hepatitis C | nih.govnih.govdrugbank.com |
| 5α-Reductase | Benign Prostatic Hyperplasia | nih.gov |
Biological and Pharmacological Investigations of 5 Methyl 5 Azaspiro 2.4 Heptan 7 Ol Derivatives
In Vitro Assessment of Antibacterial Efficacy of Quinolone Conjugates
The conjugation of the 5-azaspiro[2.4]heptane moiety to quinolone scaffolds has yielded novel compounds with significant antibacterial properties. Research has focused on synthesizing and evaluating these derivatives to combat a range of pathogenic bacteria, including those responsible for respiratory tract infections. nih.govresearchgate.net Quinolones exert their antibacterial effect by inhibiting bacterial DNA gyrase and/or topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. mdpi.comnih.gov The addition of the spirocyclic amine at the C-7 position of the quinolone core is a key modification aimed at enhancing potency and broadening the spectrum of activity. nih.gov
Quinolone conjugates incorporating a 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl substituent have demonstrated potent in vitro activity against clinically important Gram-positive pathogens. nih.govresearchgate.net One notable derivative, referred to as compound 2a in a study, which possesses an (S)-configuration at the asymmetric carbon on the pyrrolidine (B122466) moiety, showed powerful antibacterial action against Streptococcus pneumoniae and Staphylococcus aureus. nih.gov
Another study investigating a series of 7-(7-aminomethyl-5-azaspiro[2.4]hept-5-yl) quinolone analogues found several compounds with excellent activity. researchgate.net Specifically, compound 24 in this series exhibited minimum inhibitory concentration (MIC) values ranging from <0.001 to 0.03 mg/L against 13 strains of Gram-positive organisms, including multiple strains of S. pneumoniae and S. aureus. researchgate.net This level of potency was reported to be greater than that of comparator agents like clinafloxacin (B351) and gatifloxacin (B573). researchgate.net
Table 1: In Vitro Activity (MIC, mg/L) of a 5-Azaspiro[2.4]heptane Quinolone Conjugate (Compound 24) Against Gram-Positive Pathogens
| Bacterial Strain | Compound 24 MIC (mg/L) |
| Streptococcus pneumoniae (4 strains) | <0.001 - 0.03 |
| Staphylococcus aureus (3 strains) | <0.001 - 0.03 |
| Streptococcus pyogenes (2 strains) | <0.001 - 0.03 |
| Enterococci (2 strains) | <0.001 - 0.03 |
Data sourced from a study on 7-(7-aminomethyl-5-azaspiro[2.4]hept-5-yl) quinolone analogues. researchgate.net
The same class of 5-azaspiro[2.4]heptane-quinolone conjugates has also been evaluated against Gram-negative bacteria. Compound 2a was effective against respiratory pathogens Haemophilus influenzae and Moraxella catarrhalis. nih.gov Similarly, a broader series of related analogues showed a wide spectrum of activity that included Gram-negative organisms. researchgate.net However, the potency against some Gram-negative strains was found to be equal to or lower than that of comparator agents. researchgate.net For instance, the MIC values for compound 24 against six strains of Gram-negative organisms were in the range of 0.01 - 1 mg/L. researchgate.net
A critical area of investigation for new antibiotics is their effectiveness against bacteria that have developed resistance to existing drugs. Quinolone conjugates of 5-azaspiro[2.4]heptane have shown significant promise in this regard. Compound 2a demonstrated potent in vitro activity against multidrug-resistant Streptococcus pneumoniae (MDRSP), quinolone-resistant Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The development of quinolones with bulky C7 substituents, such as the azaspiro moiety, is a strategy aimed at reducing bacterial resistance. mdpi.com The ability of these novel compounds to inhibit strains resistant to other quinolones suggests they may interact differently or more effectively with the target enzymes, even in mutated forms. nih.gov
Table 2: In Vitro Activity Spectrum of a 5-Azaspiro[2.4]heptane Quinolone Conjugate (Compound 2a)
| Pathogen Type | Specific Examples | Activity |
| Gram-Positive | Streptococcus pneumoniae, Staphylococcus aureus | Potent nih.gov |
| Gram-Negative | Haemophilus influenzae, Moraxella catarrhalis | Potent nih.gov |
| Multidrug-Resistant | MDRSP, MRSA, Quinolone-Resistant S. aureus | Potent nih.gov |
| Atypical | Chlamydia pneumoniae, Mycoplasma pneumoniae | Potent nih.gov |
Data sourced from a study on novel 8-methoxyquinolines. nih.gov
Enzyme Inhibition Studies for Protein Tyrosine Kinases
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. acs.org Dysregulation of protein kinase activity is implicated in numerous diseases, making them important therapeutic targets. acs.org Protein tyrosine kinases, a specific subgroup, are particularly relevant in oncology. nih.gov
A thorough review of the current scientific literature reveals no published studies investigating the target specificity and selectivity of 5-Methyl-5-azaspiro[2.4]heptan-7-ol derivatives against protein tyrosine kinases. While spiro-based compounds have been explored as inhibitors for other kinase families, such as RAF kinase and hematopoietic progenitor kinase 1 (HPK1), there is no available data on their interaction with, or selectivity for, the protein tyrosine kinase family. researchgate.netnih.gov Research into the kinase selectivity of other chemical scaffolds, such as azaindoles or anilinoquinazolines, is extensive, but these findings cannot be extrapolated to the azaspiro[2.4]heptane framework without direct experimental evidence. acs.orgnih.gov
Consistent with the lack of data on target selectivity, there is no information available in the scientific literature regarding the mechanisms by which this compound derivatives might inhibit protein tyrosine kinases. Mechanistic studies of kinase inhibitors typically determine whether a compound competes with ATP (Type I and II inhibitors), binds to an allosteric site (Type III inhibitors), or has another mode of action. nih.gov Without primary research on the interaction between these specific spiro compounds and protein tyrosine kinases, any discussion of their potential inhibitory mechanism would be purely speculative. This area of research remains uninvestigated.
Evaluation in Preclinical Disease Models
The therapeutic potential of novel chemical entities is critically assessed through their evaluation in preclinical models of disease. These studies provide essential insights into the in vivo efficacy and potential applications of new compounds. This section details the investigation of this compound derivatives in various preclinical settings.
Derivatives of this compound have been incorporated into quinolone antibiotic scaffolds to enhance their antibacterial properties, particularly against respiratory pathogens. The in vivo efficacy of these novel compounds has been demonstrated in murine models of bacterial infections.
One noteworthy derivative, 7-[(7S)-7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-4-oxoquinoline-3-carboxylic acid, designated as compound 2a, has shown significant promise. In a murine pneumonia model infected with multidrug-resistant Streptococcus pneumoniae (MDRSP), compound 2a exhibited excellent in vivo activity. nih.gov This suggests its potential as a potent agent for treating respiratory tract infections caused by resistant bacterial strains.
Further studies have explored analogues of 7-(7-aminomethyl-5-azaspiro[2.4]hept-5-yl)-1-cyclopropyl-6-fluoro-8-methoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. Specifically, compounds 23, 24, and 26 demonstrated superior efficacy compared to ciprofloxacin (B1669076) and gatifloxacin in murine models of intraperitoneal infections caused by S. pneumoniae and Staphylococcus aureus. nih.gov These findings underscore the potential of the 5-azaspiro[2.4]heptane moiety in the development of new antibacterial agents with potent in vivo activity. nih.gov
| Compound/Analogue | Animal Model | Pathogen(s) | Outcome |
| Compound 2a | Murine Pneumonia Model | Multidrug-resistant Streptococcus pneumoniae (MDRSP) | Excellent in vivo activity nih.gov |
| Compounds 23, 24, 26 | Murine Intraperitoneal Infection Model | Streptococcus pneumoniae, Staphylococcus aureus | More effective than ciprofloxacin and gatifloxacin nih.gov |
As of the current available literature, there is no specific information regarding the evaluation of this compound derivatives for their antineoplastic activity against non-small cell lung carcinoma (NSCLC) A549 or colon adenocarcinoma (LOVO) cell lines.
Based on a review of existing scientific literature, there is no direct evidence to suggest that derivatives of this compound have been investigated for their modulatory effects on the Transient Receptor Potential Vanilloid 4 (TRPV4) channel or N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).
Structure Activity Relationship Sar Studies and Rational Drug Design
Impact of Substituent Modifications on Biological Activity
Influence of N-Substituents on Pharmacological Profiles
The nitrogen atom at the 5-position of the azaspiro[2.4]heptane ring system is a key handle for chemical modification, and the nature of the substituent at this position has a profound impact on the pharmacological profile of the resulting compounds. The N-substituent can influence receptor affinity, selectivity, and functional activity (agonist, antagonist, or allosteric modulator).
In the development of orexin (B13118510) receptor antagonists based on the 5-azaspiro[2.4]heptane scaffold, a variety of N-substituents have been explored. nih.gov These studies revealed that both N-alkyl and N-aryl groups can be accommodated, with the optimal choice depending on the specific interactions desired within the receptor binding pocket. For instance, small alkyl groups may enhance potency for one receptor subtype, while bulkier or more complex aryl groups could shift selectivity towards another.
General principles from related scaffolds, such as phenylalkylamines and indolylalkylamines, demonstrate that amine substitution typically leads to a decrease in receptor affinity. nih.gov However, specific substitutions, like an N-(4-bromobenzyl) group, can result in compounds with high affinity and significant selectivity for certain serotonin (B10506) receptors. nih.gov In the noroxymorphindole series, a range of N-alkyl and N-alkenyl substituents were shown to modulate opioid receptor affinity and selectivity, with all tested compounds acting as antagonists. nih.gov This highlights that the N-substituent is a critical determinant of the functional activity of the ligand.
The introduction of basic amino-substituted side-chains at various positions, including the nitrogen of a heterocyclic core, has been shown to be an important feature for the activity of certain drugs, potentially improving their pharmacological properties. mdpi.com
Table 1: Influence of N-Substituents on Receptor Binding Affinity (General Observations from Related Scaffolds)
| N-Substituent Type | General Effect on Affinity | Example from Related Scaffolds | Reference |
| Unsubstituted (-H) | High affinity | Phenylalkylamines | nih.gov |
| Small Alkyl (e.g., -CH3) | Generally decreased affinity | Phenylalkylamines | nih.gov |
| Bulky Alkyl (e.g., isopropyl) | Further decreased affinity | Phenylalkylamines | nih.gov |
| N-Aryl (e.g., N-benzyl) | Variable, can increase selectivity | Phenylalkylamines | nih.gov |
| N-(4-bromobenzyl) | High affinity and high selectivity | Phenylalkylamines | nih.gov |
Role of the Hydroxyl Group and its Derivatives
The hydroxyl group at the 7-position of the 5-methyl-5-azaspiro[2.4]heptan-7-ol scaffold is a critical functional group that can participate in key hydrogen bonding interactions with the target receptor. The presence and orientation of this hydroxyl group are often essential for potent biological activity.
The importance of hydroxyl groups in mediating receptor interactions is well-established in medicinal chemistry. For example, in flavonoids like quercetin, the number and position of hydroxyl groups are crucial for their antioxidant capacity, with their electron-donating effects being essential for activity. researchgate.net
Derivatization of the hydroxyl group, such as through acylation, can have varied effects on biological activity. In some cases, acylation can lead to a modest decrease in potency, suggesting that while the hydroxyl group is important, it may not be absolutely critical for cytotoxicity in certain contexts. nih.gov However, in other instances, acetylation of hydroxyl groups can enhance the intracellular absorption and persistence of a compound, ultimately leading to increased anticancer activity. mdpi.com This suggests that the hydroxyl group can be modified to improve the pharmacokinetic properties of the parent compound.
The hydroxyl group can also be a site for metabolic modification in the body. Therefore, its replacement with a bioisosteric group that is less susceptible to metabolism can be a viable strategy to improve the in vivo profile of a drug candidate. Common bioisosteric replacements for a hydroxyl group include an amino group or a thiol group. u-tokyo.ac.jp
Modifications to the Spirocyclic Ring System
The spirocyclic core of this compound provides a rigid and three-dimensional framework that is advantageous for receptor binding. Modifications to this ring system can have significant consequences for the compound's biological activity by altering its shape, rigidity, and the spatial orientation of its key functional groups.
The 2-azaspiro[3.3]heptane fragment, a related spirocyclic system, has been successfully used as a bioisostere for piperidine (B6355638) in drug design. univ.kiev.ua This substitution can lead to improved metabolic stability and enhanced biological activity. univ.kiev.ua This principle can be extended to the 5-azaspiro[2.4]heptane system, where modifications to the cyclopropane (B1198618) or the pyrrolidine (B122466) ring could be explored to fine-tune the compound's properties.
The synthesis of new azaspiro u-tokyo.ac.jpnih.govheptanecarboxylate derivatives has been reported, indicating that the spirocyclic core can be functionalized at various positions. researchgate.net Such modifications can introduce new interaction points with the target receptor or alter the physicochemical properties of the molecule. The concept of "escaping from flatland" in drug design encourages the use of Fsp3-rich, three-dimensional scaffolds like spirocycles to improve clinical success rates. univ.kiev.ua
Stereochemical Influence on Potency and Selectivity
The 5-azaspiro[2.4]heptan-7-ol scaffold contains at least one stereocenter at the C7 position, and the introduction of substituents can create additional stereocenters. The absolute configuration of these stereocenters can have a dramatic effect on the potency and selectivity of the compound, as the enantiomers may interact differently with the chiral environment of the receptor binding site.
The importance of stereochemistry is highlighted in the enantioselective synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, which is a key intermediate for certain quinolone antibacterial agents. nih.gov This underscores the fact that a specific stereoisomer is often required for the desired biological activity.
In a study on enantiopure N-substituted ortho-c oxide-bridged 5-phenylmorphans, the absolute configuration of the molecule was found to be a critical determinant of its pharmacological profile. nih.gov This general principle is widely applicable in medicinal chemistry, and it is expected that the different enantiomers of this compound and its derivatives will exhibit distinct biological activities. Therefore, the stereospecific synthesis and pharmacological evaluation of individual enantiomers are crucial steps in the drug discovery process.
Design Principles for Optimizing this compound Scaffolds for Specific Targets
The rational design of new drug candidates based on the this compound scaffold involves a multi-faceted approach that considers the SAR data discussed above. The goal is to optimize the interactions of the ligand with its biological target to achieve high potency and selectivity, while also ensuring favorable pharmacokinetic properties.
For targets such as G-protein coupled receptors (GPCRs), the design of bipharmacophoric ligands has emerged as a promising strategy. researchgate.net This involves covalently linking an orthosteric binding element (which binds to the primary recognition site) to an allosteric modulator (which binds to a secondary site on the receptor). This approach can lead to compounds with finely tuned functional activities, such as partial agonism. researchgate.net
The introduction of specific substituents to probe the binding pocket of the target receptor is another key design principle. For example, in the design of α-conotoxin analogues, the introduction of a 5-(R)-phenyl substituent at a proline residue led to a significant increase in binding affinity and antagonistic activity at the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov This highlights the potential for targeted modifications to enhance the potency of a lead compound.
Bioisosteric replacement is another powerful tool in drug design. tcichemicals.com Replacing a metabolically labile group with a more stable bioisostere can improve the pharmacokinetic profile of a drug candidate without compromising its biological activity. For the this compound scaffold, this could involve replacing the hydroxyl group or modifying the spirocyclic ring system.
Computational Approaches in the Study of 5 Methyl 5 Azaspiro 2.4 Heptan 7 Ol Analogs
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding affinity and interaction patterns. nih.govmdpi.com For analogs of 5-Methyl-5-azaspiro[2.4]heptan-7-ol, docking studies are instrumental in understanding how the spirocyclic core orients substituents to interact with amino acid residues in a protein's active site. tandfonline.com The rigid nature of the spiro[2.4]heptane system can lead to well-defined conformations, which is an advantage in structure-based drug design. tandfonline.com
In studies of similar spirocyclic systems, docking has been used to elucidate key interactions that contribute to biological activity. For instance, in the discovery of 5-azaspiro[2.4]heptanes as orexin (B13118510) receptor antagonists, molecular modeling was crucial in guiding the structural modifications that led to potent and selective compounds. nih.gov The docking analyses of various spirocyclic compounds have revealed the importance of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions in stabilizing the ligand-protein complex. nih.govacs.orglongdom.org The specific interactions can significantly influence the structure-activity relationship (SAR) and guide the optimization of lead compounds. nih.gov
Table 1: Representative Molecular Docking Results for Spirocyclic Compounds and Analogs
| Compound Class | Protein Target | Key Interactions Observed | Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|
| Diphenylquinoxaline-6-carbohydrazide hybrids | α-glucosidase | Hydrogen bonding and hydrophobic interactions | -2.207 to -5.802 | nih.gov |
| Benzamide derivatives | Topoisomerase IIα | Hydrogen bonding with DNA and amino acid residues | -60.1444 to -114.71 | researchgate.net |
| 5-O-acylpinostrobin derivatives | Topoisomerase IIα | Interactions with the active site | Not specified | unair.ac.id |
| Benzoic acid derivatives | SARS-CoV-2 main protease | Hydrophilic interactions | Not specified | mdpi.com |
De Novo Drug Design Integrating Spirocyclic Motifs
De novo drug design involves the computational generation of novel molecular structures with desired pharmacological properties. nih.govfrontiersin.org Integrating spirocyclic motifs like the 5-azaspiro[2.4]heptane core into de novo design algorithms is a promising strategy to explore new areas of chemical space and develop innovative drug candidates. nih.gov The three-dimensional nature of spirocycles allows for the projection of functional groups in multiple directions, which can lead to enhanced interactions with protein binding sites compared to more planar structures. tandfonline.com
Recent advances in artificial intelligence, particularly deep learning and recurrent neural networks (RNNs), have significantly enhanced the capabilities of de novo design. nih.govfrontiersin.orgyoutube.com These methods can learn the underlying rules of chemical structures and generate novel molecules with specific scaffolds. nih.gov By training these models on datasets containing spirocyclic compounds, it is possible to generate new molecules that incorporate the 5-azaspiro[2.4]heptane motif and are optimized for specific biological targets. This approach can accelerate the discovery of new lead compounds by automating the design of molecules with desirable properties. frontiersin.org
Quantum Chemical Calculations for Conformational Analysis and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, conformation, and reactivity of molecules. nih.govscispace.com For analogs of this compound, these methods can provide detailed insights into their three-dimensional shapes and how they might behave in chemical reactions. The conformational analysis of cyclic systems, including seven-membered rings, has been successfully performed using various levels of theory to determine the most stable conformers. dntb.gov.ua
DFT calculations can be used to compute various molecular properties, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. scispace.com The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the chemical reactivity of a molecule. mdpi.com For instance, a smaller energy gap suggests higher reactivity. mdpi.com Such calculations have been applied to various organic amines and spiro compounds to understand their reactivity and potential as pharmaceuticals. nih.govmdpi.com Furthermore, DFT can be used to predict spectroscopic properties, which can aid in the characterization of newly synthesized compounds. scispace.com Recent advancements have also focused on developing predictive models for DFT-level descriptors using machine learning to accelerate the process for large numbers of molecules. chemrxiv.org
Table 2: Comparison of DFT Calculation Methods for Conformational Analysis
| Method | Basis Set | Key Application | Reference |
|---|---|---|---|
| B3LYP, CCD, CCSD, QCISD | 6-311+G(d,p), cc-pVDZ | Conformational analysis of cycloheptane (B1346806) and its heteroanalogs | dntb.gov.ua |
| B3LYP | 6-31G(d,p) | Optimized molecular structure and vibrational studies of milrinone | scispace.com |
| B3LYP | Not specified | HOMO/LUMO energy difference and reactivity of spiro compounds | mdpi.com |
| HF, B3LYP | 6-31G(d,p) | Geometric structure and NLO properties of milrinone | scispace.com |
Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME)
Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates is a critical step in the early stages of drug discovery to reduce the likelihood of late-stage failures. longdom.orgnih.gov In silico ADME models provide a computational framework to evaluate these pharmacokinetic properties before a compound is synthesized. longdom.org For analogs of this compound, these models can predict properties such as aqueous solubility, gastrointestinal absorption, blood-brain barrier permeability, and metabolic stability. nih.govmdpi.com
The physicochemical properties of spirocyclic compounds, including their increased three-dimensionality, can positively influence their ADME profiles. For example, the introduction of a spirocyclic motif has been shown to improve metabolic stability in some cases. nih.gov Predictive models, often built using machine learning algorithms trained on large datasets of experimental data, can assess the "drug-likeness" of novel compounds. optibrium.comresearchgate.net For instance, the SwissADME server is a widely used tool to predict the pharmacokinetic properties and drug-likeness of small molecules. nih.govmdpi.com These predictions help medicinal chemists to prioritize which analogs of this compound to synthesize and test, thereby optimizing resources and accelerating the drug development process. nih.gov
Table 3: Predicted ADME Properties for Representative Compounds
| Compound | Property | Predicted Value | Method | Reference |
|---|---|---|---|---|
| Compound 2 (1,3-diazetidin-2-one derivative) | Blood-Brain Barrier (BBB) Permeation | No | BOILED-Egg Model | nih.gov |
| Compound 2 (1,3-diazetidin-2-one derivative) | GI Absorption | High | BOILED-Egg Model | nih.gov |
| Compound 7 (1,3-diazetidin-2-one derivative) | Blood-Brain Barrier (BBB) Permeation | Yes | BOILED-Egg Model | nih.gov |
| Compound 7 (1,3-diazetidin-2-one derivative) | P-glycoprotein Substrate | Yes | BOILED-Egg Model | nih.gov |
| Ligand L1 (Benzimidazole derivative) | Solubility | Moderately soluble | SwissADME | mdpi.com |
| Complex C1 (Cobalt coordination compound) | Solubility | Poorly soluble | SwissADME | mdpi.com |
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways for Diversified 5-Azaspiro[2.4]heptane Derivatives
The continued exploration of the therapeutic potential of 5-azaspiro[2.4]heptane derivatives is intrinsically linked to the development of novel and efficient synthetic methodologies. Future research will likely focus on creating a wider array of functionalized analogs to expand the accessible chemical space.
Key areas of development include the advancement of enantioselective synthetic routes . A significant breakthrough has been the highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates using a Ruthenium-based catalyst, [RuCl(benzene)(S)-SunPhos]Cl, achieving high enantioselectivities of up to 98.7% ee. nih.gov This method provides a crucial intermediate for the enantioselective synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane moiety, a key component in certain quinolone antibacterial agents. nih.gov
Furthermore, catalytic methods are being explored to introduce diverse substituents onto the spirocyclic core. For instance, palladium-catalyzed intermolecular cycloaddition of γ-methylidene-δ-valerolactones with electron-deficient olefins has been developed for the synthesis of spiro[2.4]heptanes. nih.gov The regioselectivity of the nucleophilic attack on the π-allylpalladium intermediate can be controlled by the choice of ligand, offering a versatile tool for creating substituted spirocycles. nih.govresearchgate.net Additionally, catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane (B1218177) in the presence of copper or palladium compounds has been shown to yield mono- and dicyclopropanation products, expanding the structural diversity of the scaffold. researchgate.net
The use of microwave-assisted multicomponent reactions is also emerging as a powerful tool for the rapid assembly of complex spiro heterocyclic compounds. rsc.org This technology can accelerate reaction times and improve yields, facilitating the creation of diverse libraries of 5-azaspiro[2.4]heptane derivatives for screening. rsc.org
Future synthetic endeavors will likely focus on:
Developing more robust and scalable enantioselective syntheses.
Expanding the scope of catalytic reactions to introduce a wider range of functional groups.
Utilizing flow chemistry and other automated synthesis platforms to accelerate the generation of diversified compound libraries.
Identification of New Therapeutic Applications for 5-Methyl-5-azaspiro[2.4]heptan-7-ol Analogs
While initial research has identified promising activities for 5-azaspiro[2.4]heptane derivatives, a significant future direction lies in the systematic exploration of new therapeutic applications for analogs of this compound.
One of the most promising areas is in the treatment of Central Nervous System (CNS) disorders . mdpi.comspringermedicine.com The rigid, three-dimensional nature of the spirocyclic scaffold is ideal for designing ligands that can selectively target CNS receptors. For instance, a novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes has been identified as potent and selective dopamine (B1211576) D3 receptor antagonists, which are candidates for treating conditions like schizophrenia and substance abuse. nih.gov The optimization of these compounds has focused on achieving high selectivity over other receptors, such as the hERG channel, to minimize potential side effects. nih.gov The physicochemical properties of these analogs, such as lipophilicity and polar surface area, are critical for ensuring brain penetrability. nih.gov
Another key therapeutic area is oncology . The spirocyclic scaffold has been incorporated into potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The unique conformational constraints imposed by the spiro center can lead to enhanced potency and selectivity.
Furthermore, there is potential for developing 5-azaspiro[2.4]heptane-based agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov For example, modulators of sphingosine-1-phosphate receptors (S1PRs) have shown promise in this area, and the 5-azaspiro[2.4]heptane scaffold could be a valuable template for designing novel S1P receptor modulators. researchgate.net
The discovery of 5-azaspiro[2.4]heptanes as potent dual orexin (B13118510) 1 and orexin 2 receptor antagonists highlights their potential in treating sleep disorders and other conditions regulated by the orexin system. acs.org
Finally, the initial discovery of antibacterial activity for certain derivatives suggests that a broader investigation into their antimicrobial properties is warranted. nih.gov
| Therapeutic Area | Potential Targets | Rationale |
| CNS Disorders | Dopamine D3 Receptors, Orexin Receptors | The rigid scaffold allows for high selectivity and brain penetrability. |
| Oncology | Protein Kinases | The unique 3D structure can enhance potency and selectivity of inhibitors. |
| Neurodegenerative Diseases | Sphingosine-1-phosphate receptors (S1PRs) | The scaffold can be used to design novel modulators for these promising targets. |
| Infectious Diseases | Bacterial enzymes | Initial findings of antibacterial activity suggest potential for new antibiotic development. |
Advanced SAR and Lead Optimization Strategies
The translation of promising hit compounds into clinical candidates hinges on rigorous structure-activity relationship (SAR) studies and effective lead optimization. For this compound analogs, future research will employ a combination of traditional and advanced strategies to enhance their pharmacological profiles.
A key aspect of SAR studies for this scaffold is understanding the impact of stereochemistry on biological activity. The chiral nature of the spirocenter and other stereocenters within the molecule can significantly influence receptor binding and potency. Therefore, the synthesis of stereochemically pure isomers is crucial for elucidating clear SAR. nih.govacs.org
Pharmacokinetic optimization is another critical area. For instance, in the development of 5-azaspiro[2.4]heptane-based orexin receptor antagonists, researchers focused on improving oral bioavailability and brain penetration while minimizing inhibition of cytochrome P450 enzymes to reduce the risk of drug-drug interactions. nih.gov
Modern lead optimization strategies increasingly rely on in silico drug design and computational modeling. nih.gov These methods can predict the binding modes of ligands to their target proteins, helping to rationalize observed SAR and guide the design of new analogs with improved properties. For example, molecular docking studies can be used to visualize how different substituents on the 5-azaspiro[2.4]heptane core interact with the active site of a target enzyme or receptor, allowing for the rational design of modifications to enhance binding affinity and selectivity.
Key SAR and lead optimization strategies will include:
Systematic modification of substituents on both the cyclopropane (B1198618) and pyrrolidine (B122466) rings to probe the steric and electronic requirements for optimal activity.
Bioisosteric replacement of key functional groups to improve metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties.
Multi-parameter optimization approaches that simultaneously consider potency, selectivity, and pharmacokinetic properties to identify well-balanced drug candidates.
Integration with Emerging Drug Discovery Technologies
The discovery and development of novel therapeutics based on the 5-azaspiro[2.4]heptane scaffold will be significantly accelerated by the integration of emerging drug discovery technologies.
High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery. azolifesciences.comnih.gov The development of efficient and scalable synthetic routes for 5-azaspiro[2.4]heptane derivatives will enable the creation of dedicated libraries for HTS campaigns against a wide range of biological targets. rsc.org This will increase the probability of identifying novel hits with diverse biological activities. Biophysical methods are often used to validate hits from HTS campaigns, ensuring that the observed activity is due to a direct binding interaction with the target. nih.gov
One of the most exciting emerging technologies is DNA-encoded library (DEL) technology . researchgate.netnih.govdrugdiscoverychemistry.comnih.govyoutube.com DELs allow for the screening of billions of compounds simultaneously, vastly expanding the chemical space that can be explored. researchgate.net The development of DNA-compatible synthetic methods for the construction of 5-azaspiro[2.4]heptane building blocks will be crucial for incorporating this privileged scaffold into DELs. This will enable the rapid identification of potent and selective ligands for a wide array of protein targets, including those that have been traditionally difficult to drug. researchgate.netnih.gov
The integration of these technologies will facilitate a more efficient and data-driven approach to drug discovery for this compound class.
| Technology | Application for 5-Azaspiro[2.4]heptane Research | Potential Impact |
| High-Throughput Screening (HTS) | Screening of diverse 5-azaspiro[2.4]heptane libraries against a wide range of biological targets. | Rapid identification of new hit compounds with novel biological activities. |
| DNA-Encoded Library (DEL) Technology | Incorporation of the 5-azaspiro[2.4]heptane scaffold into large, diverse DELs for affinity-based screening. | Unprecedented exploration of chemical space to find potent ligands for challenging targets. |
| In Silico Drug Design | Computational modeling to predict binding modes, guide analog design, and optimize ADME properties. | More rational and efficient lead optimization, reducing the number of compounds that need to be synthesized and tested. |
| Automated Synthesis | Utilization of flow chemistry and robotic platforms for the rapid synthesis of compound libraries. | Accelerated generation of diversified analogs for SAR studies and screening. |
By embracing these future directions, the scientific community is poised to fully exploit the therapeutic potential of this compound and its growing family of analogs, paving the way for the development of innovative medicines to address unmet medical needs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
